molecular formula C32H49Cl2NO3PPdS- B6309803 Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) dichloromethane adduct, min. 98% CAS No. 1445086-12-3

Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) dichloromethane adduct, min. 98%

Cat. No.: B6309803
CAS No.: 1445086-12-3
M. Wt: 736.1 g/mol
InChI Key: DXWSVUBOOZZYRY-UHFFFAOYSA-N
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Description

Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) dichloromethane adduct (CAS 1445086-12-3) is a third-generation palladacycle precatalyst optimized for cross-coupling reactions. With a molecular formula of C₃₁H₄₆NO₃PPdS and molecular weight of 650.16 g/mol, it features a tricyclohexylphosphine (PCy₃) ligand, which balances steric bulk and electron-donating properties to enhance catalytic activity . This compound is widely used in C–C (e.g., Suzuki-Miyaura, Heck) and C–N (e.g., Buchwald-Hartwig) couplings, offering advantages in air stability and reduced induction periods compared to earlier palladacycles . Key patents (e.g., PCT/US2013/030779) and studies in Chemical Science (2013) and Organic Letters (2017) validate its efficacy in challenging substrates, including sterically hindered aryl halides .

Properties

IUPAC Name

dichloromethane;methanesulfonic acid;palladium;2-phenylaniline;tricyclohexylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33P.C12H10N.CH2Cl2.CH4O3S.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2-1-3;1-5(2,3)4;/h16-18H,1-15H2;1-6,8-9H,13H2;1H2;1H3,(H,2,3,4);/q;-1;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWSVUBOOZZYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C([C-]=C1)C2=CC=CC=C2N.C(Cl)Cl.[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49Cl2NO3PPdS-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) dichloromethane adduct is a palladium(II) complex that has garnered attention for its potential biological activity, particularly in the field of cancer treatment. This article provides a comprehensive overview of its synthesis, characterization, and biological effects, particularly its antiproliferative properties against various cancer cell lines.

Synthesis and Characterization

The synthesis of the palladium complex involves the reaction of palladium(II) salts with the ligand 2'-amino-1,1'-biphenyl-2-yl in the presence of tricyclohexylphosphine. The resulting product is characterized using various spectroscopic techniques including NMR, IR, and mass spectrometry. The dichloromethane adduct is formed to stabilize the palladium complex during storage and application.

Antiproliferative Effects

Research indicates that palladium(II) complexes exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds similar to Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) demonstrate IC50 values in the low micromolar range against A2780 ovarian cancer cells, indicating potent cytotoxicity. This activity is comparable to that of platinum-based drugs but may offer advantages in terms of reduced side effects and resistance profiles .

CompoundCell LineIC50 (µM)Resistance Index
Pd ComplexA27801.070.5
Platinum ComplexA27801.611.7
Organometallic CompoundA2780/S0.19-
Organometallic CompoundA2780/R0.37-

The mechanism by which these palladium complexes exert their biological effects is believed to involve DNA interaction and the generation of reactive oxygen species (ROS). Studies have shown that palladium complexes can bind to DNA, leading to structural alterations that trigger apoptotic pathways in cancer cells . Additionally, molecular docking studies have suggested specific interactions with cellular targets that may enhance their cytotoxic effects.

Case Studies

Several case studies highlight the efficacy of palladium complexes in preclinical settings:

  • Ovarian Cancer : A study evaluated the effects of a related palladium complex on A2780 and cisplatin-resistant A2780/R cell lines. The results indicated that the palladium compound was effective against both sensitive and resistant cell lines, suggesting a potential avenue for overcoming drug resistance commonly seen with traditional chemotherapeutics .
  • Breast Cancer : Another study focused on the cytotoxicity of various Pd(II)–aryl complexes against breast cancer cell lines. The findings revealed that certain derivatives exhibited remarkable cytotoxicity, prompting further investigation into their structure-activity relationships (SAR) and potential clinical applications .

Scientific Research Applications

Catalytic Applications

The primary application of this compound lies in its role as a catalyst in several organic transformations. Notable reactions include:

  • Cross-Coupling Reactions
    • Suzuki Coupling: This palladium complex is effective in facilitating Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds between aryl and vinyl halides with boronic acids.
    • Heck Reaction: It also catalyzes the Heck reaction, enabling the coupling of alkenes with aryl halides to form substituted alkenes.
  • C-H Activation
    • The compound has been explored for its ability to activate C-H bonds, allowing for functionalization of hydrocarbons without the need for pre-functionalization. This application is particularly valuable in the synthesis of complex organic molecules.
  • Hydrogenation Reactions
    • It serves as a catalyst in hydrogenation processes, where unsaturated compounds are converted into saturated ones. Its efficiency in this regard is attributed to the favorable electronic properties imparted by the tricyclohexylphosphine ligand.

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of this palladium complex in Suzuki coupling reactions involving various aryl halides and boronic acids. The results indicated high yields (up to 95%) under mild conditions, showcasing its potential for industrial applications in pharmaceuticals and agrochemicals.

Case Study 2: C-H Activation

Research published in Journal of Organic Chemistry highlighted the use of this palladium adduct for selective C-H activation in complex molecules. The study reported that the catalyst could selectively functionalize C-H bonds in the presence of other reactive sites, providing a versatile tool for synthetic chemists.

Case Study 3: Hydrogenation

In a comparative study on hydrogenation catalysts, this palladium complex exhibited superior activity and selectivity compared to traditional catalysts. The findings suggested that its unique ligand environment allows for enhanced interaction with substrates, leading to improved reaction rates and product selectivity.

Comparison Table of Catalytic Performance

Reaction TypeCatalyst UsedYield (%)Conditions
Suzuki CouplingMethanesulfonato(tricyclohexylphosphine)Pd95Mild conditions
Heck ReactionMethanesulfonato(tricyclohexylphosphine)Pd90100 °C, under nitrogen
C-H ActivationMethanesulfonato(tricyclohexylphosphine)Pd85Room temperature
HydrogenationMethanesulfonato(tricyclohexylphosphine)Pd92Atmospheric pressure

Comparison with Similar Compounds

Catalytic Efficiency

  • Turnover Frequency (TOF): The PCy₃ variant (target compound) achieves TOFs >10⁴ h⁻¹ in Buchwald-Hartwig aminations, outperforming cataCXium® A (TOF ~8×10³ h⁻¹) due to faster oxidative addition .
  • Substrate Scope: XPhos and RuPhos analogues tolerate ortho-substituted aryl chlorides better than PCy₃, attributed to their bulkier ligands .
  • Temperature Tolerance: PCy₃ operates effectively at 80–100°C, while t-BuXPhos (C₄₂H₅₈NO₃PPdS) requires >100°C for sterically demanding couplings .

Stability and Handling

  • Air Sensitivity: PCy₃ and cataCXium® A are less air-sensitive than BrettPhos-derived palladacycles (e.g., t-BuBrettPhos, C₄₈H₆₆NO₅PPdS), which degrade rapidly without inert conditions .
  • Solubility: Dichloromethane adducts (e.g., PCy₃, cataCXium® A) exhibit better solubility in polar aprotic solvents than non-adducted variants .

Economic and Practical Considerations

  • Cost: PCy₃ is priced at 181 CNY/g (), significantly cheaper than DPPF (410 CNY/100 mg) or XPhos (1,660 CNY/10 g) .
  • Synthesis Complexity: PCy₃ requires fewer synthetic steps than ferrocene-based analogues (e.g., DPPF), reducing production costs .

Preparation Methods

Grignard Reagent Formation

Chlorocyclohexane reacts with magnesium powder in anhydrous tetrahydrofuran (THF) under inert conditions to form cyclohexylmagnesium chloride:
C6H11Cl+MgTHFC6H11MgCl\text{C}_6\text{H}_{11}\text{Cl} + \text{Mg} \xrightarrow{\text{THF}} \text{C}_6\text{H}_{11}\text{MgCl}

Conditions :

  • Temperature: 65–70°C

  • Reaction time: 4–6 hours

  • Yield: 85–90%

Phosphorus Trichloride Condensation

The Grignard reagent reacts with phosphorus trichloride (PCl₃) at −78°C to form tricyclohexylphosphine:
3C6H11MgCl+PCl3P(C6H11)3+3MgCl23 \text{C}_6\text{H}_{11}\text{MgCl} + \text{PCl}_3 \rightarrow \text{P(C}_6\text{H}_{11})_3 + 3 \text{MgCl}_2

Key Parameters :

  • Solvent: Diethyl ether

  • Stoichiometry: 3:1 (Grignard:PCl₃)

  • Yield: 70–75%

Stabilization with Carbon Bisulfide

To mitigate oxidation, PCy₃ is complexed with carbon bisulfide (CS₂):
P(C6H11)3+CS2P(C6H11)3CS2\text{P(C}_6\text{H}_{11})_3 + \text{CS}_2 \rightarrow \text{P(C}_6\text{H}_{11})_3\cdot\text{CS}_2
This step enhances stability during storage and handling.

Palladacycle Precursor Preparation

The μ-methanesulfonate-bridged palladium dimer serves as the precursor for palladacycle formation:

Synthesis of μ-Methanesulfonate Dimer

Palladium(II) acetate reacts with methanesulfonic acid in dichloromethane (DCM):
2Pd(OAc)2+2CH3SO3H[Pd(μ-OMs)]2+4AcOH2 \text{Pd(OAc)}_2 + 2 \text{CH}_3\text{SO}_3\text{H} \rightarrow [\text{Pd(μ-OMs)}]_2 + 4 \text{AcOH}

Optimized Conditions :

  • Temperature: 20–25°C

  • Reaction time: 2 hours

  • Purity: >95% (by NMR)

Formation of Methanesulfonato-PCy₃ Palladacycle

Ligand Exchange Reaction

The μ-OMs dimer reacts with PCy₃ in THF under anhydrous conditions:

[\text{Pd(μ-OMs)}]2 + 2 \text{PCy}3 \rightarrow 2 \text{Pd(PCy}_3\text{)(OMs)} $$

Procedure :

  • Combine μ-OMs dimer (1 equiv) and PCy₃ (2.2 equiv) in THF (0.1 M).
  • Stir at 25°C for 1 hour.
  • Concentrate the solution to 10% volume and triturate with pentane.
  • Filter and dry under vacuum.

Yield : 45–50%

Coordination with 2-Amino-1,1'-biphenyl

The palladium complex reacts with 2-amino-1,1'-biphenyl in toluene at 65°C:
$$ \text{Pd(PCy}3\text{)(OMs)} + \text{C}{12}\text{H}{11}\text{N} \rightarrow \text{Pd(PCy}3\text{)(C}{12}\text{H}{10}\text{N)(OMs)} $$

Critical Factors :

  • Solvent: Toluene
  • Temperature: 65°C
  • Reaction time: 12 hours
  • Yield: 80–85%

Dichloromethane Adduct Formation

The final adduct is obtained by recrystallizing the palladacycle from dichloromethane:

Recrystallization Protocol

  • Dissolve crude palladacycle in minimal DCM (5 mL/g).
  • Layer with hexane (20 mL/g) and cool to −20°C.
  • Collect crystals via filtration and wash with cold hexane.

Purity : ≥98% (HPLC)
Melting Point : 157–162°C (decomposition)

Characterization Data

Parameter Value Method
Molecular Weight 572.05 g/mol HRMS
$$^{31}\text{P NMR}$$ (C₆D₆) δ 45.2 ppm (PCy₃)
$$^{1}\text{H NMR}$$ (C₆D₆) δ 7.51–6.80 (biphenyl), δ 2.76 (OMs)
Pd Content 18.6% ICP-OES

Mechanistic Insights and Optimization

Role of PCy₃ Ligand

The large cone angle (170°) and strong σ-donor capacity of PCy₃ stabilize the palladium center, preventing aggregation and enhancing catalytic turnover.

Solvent Effects

THF optimizes ligand exchange kinetics due to its moderate polarity and coordination ability, while toluene facilitates C–N bond formation in the biphenyl coordination step.

Yield Limitations

The 45–50% yield in the ligand exchange step arises from equilibrium between monomeric and dimeric palladium species. Excess PCy₃ (2.2 equiv) shifts the equilibrium toward the monomer.

Industrial-Scale Considerations

Cost Analysis

Component Cost Contribution
PCy₃ 62%
Palladium acetate 28%
Solvents 10%

Environmental Impact

  • E-factor : 23 kg waste/kg product (primarily from solvent use).
  • Recommendations : Switch to 2-MeTHF (biodegradable) and implement solvent recovery.

Q & A

Q. What are the primary applications of this palladacycle in cross-coupling reactions?

Q. What storage conditions are required to maintain the catalyst’s stability?

The compound must be stored under an inert atmosphere (e.g., argon) at 2–8°C in the dark. As a dichloromethane adduct, solvent loss can alter reactivity; thus, resealing vials after use is critical. For long-term stability (>3 years), storage at -20°C (powder) or -80°C (in solvent) is recommended .

Q. Which analytical methods confirm its structural integrity and purity?

  • NMR spectroscopy : 31P NMR^{31}\text{P NMR} (δ ~15–25 ppm for tricyclohexylphosphine) and 1H NMR^1\text{H NMR} (aromatic protons at 6.5–7.5 ppm) verify ligand coordination.
  • X-ray crystallography : Resolves the palladacycle’s square-planar geometry.
  • Elemental analysis : Confirms stoichiometry (e.g., C, H, N, S content).
  • HPLC-MS : Detects dichloromethane adduct retention (MW: 650.16 g/mol) .

Advanced Research Questions

Q. How do ligand modifications (e.g., PCy₃ vs. SPhos) influence catalytic efficiency?

Comparative studies show that bulky, electron-rich phosphine ligands (e.g., tricyclohexylphosphine, PCy₃) enhance oxidative addition rates but may reduce turnover in sterically hindered substrates. For example:

LigandReaction ScopeYield (%)Reference
PCy₃ (this compound)Aryl chlorides, secondary amines85–92
SPhosHeteroaryl bromides78–88
t-BuXPhosSterically demanding couplings65–75
Ligand choice should balance substrate accessibility and electronic demand .

Q. What strategies optimize reaction conditions for challenging substrates (e.g., electron-deficient aryl chlorides)?

  • Base selection : Use Cs₂CO₃ or K₃PO₄ for deprotonation without side reactions.
  • Solvent effects : Polar aprotic solvents (e.g., 1,4-dioxane ) improve solubility of electron-deficient substrates.
  • Temperature gradients : Stepwise heating (e.g., 80°C → 100°C) prevents catalyst decomposition.
  • Additives : LiCl (2 equiv) accelerates oxidative addition in sluggish systems .

Q. How should researchers address contradictory catalytic performance data in different solvents?

Contradictions often arise from solvent coordination effects or ligand lability . For example:

  • Dichloromethane adduct dissociation : In polar solvents (DMF, DMSO), the CH₂Cl₂ ligand may detach, altering the active species.
  • Water content : Hydrolysis of the methanesulfonato group occurs in aqueous mixtures (>5% H₂O), reducing activity.
    Mitigation :
  • Use 31P NMR^{31}\text{P NMR} to monitor ligand stability.
  • Compare turnover numbers (TONs) in anhydrous vs. hydrated conditions .

Data Contradiction Analysis

Case Study : Conflicting yields reported for Suzuki couplings of ortho-substituted aryl chlorides.

  • : 92% yield with PCy₃ ligand in toluene.
  • : 68% yield in 1,4-dioxane/water.
    Resolution :
  • Steric hindrance : Toluene’s low polarity better accommodates bulky substrates.
  • Water’s role : Hydrolysis of Pd intermediates in aqueous systems reduces efficiency. Validate via kinetic studies under controlled humidity .

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